molecular formula C16H12ClN3OS B13508293 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13508293
M. Wt: 329.8 g/mol
InChI Key: QXQJBRQKNAXKQF-UHFFFAOYSA-N
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Description

4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-benzoyl-4-chlorophenyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can interact with metal ions, affecting enzymatic activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-4-chlorophenyl hydrazine
  • 5-Methyl-4H-1,2,4-triazole-3-thiol
  • 4-Chlorophenyl triazole derivatives

Uniqueness

4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its benzoyl, chlorophenyl, and triazole moieties. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the benzoyl group enhances its lipophilicity, which can improve its ability to cross cell membranes .

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

[5-chloro-2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C16H12ClN3OS/c1-10-18-19-16(22)20(10)14-8-7-12(17)9-13(14)15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,22)

InChI Key

QXQJBRQKNAXKQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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